molecular formula C21H28N2O2.ClH<br>C21H29ClN2O2 B1340536 Ethylhydrocupreine hydrochloride CAS No. 3413-58-9

Ethylhydrocupreine hydrochloride

Cat. No.: B1340536
CAS No.: 3413-58-9
M. Wt: 376.9 g/mol
InChI Key: QNRATNLHPGXHMA-XZHTYLCXSA-N
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Description

Ethylhydrocupreine hydrochloride, also known as optochin, is a derivative of quinine. It was introduced in 1911 by Morgenroth and Levy with the intention to treat pneumococcal infections. This compound is primarily used in bacteriology for the differentiation of Streptococcus pneumoniae, which is optochin-sensitive, from other alpha-hemolytic streptococci .

Biochemical Analysis

Biochemical Properties

Ethylhydrocupreine hydrochloride is known for its selective inhibition of Streptococcus pneumoniae. It interacts with bacterial cell membranes, altering their permeability and leading to cell lysis. The compound specifically targets enzymes and proteins involved in cell wall synthesis, such as penicillin-binding proteins. These interactions disrupt the normal biochemical processes within the bacterial cells, leading to their death .

Cellular Effects

This compound has profound effects on bacterial cells, particularly Streptococcus pneumoniae. It inhibits cell wall synthesis, leading to cell lysis and death. This compound also affects cellular metabolism by disrupting the normal function of enzymes involved in metabolic pathways. Additionally, this compound can influence cell signaling pathways and gene expression, further contributing to its bactericidal effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific proteins and enzymes within bacterial cells. It inhibits the activity of penicillin-binding proteins, which are crucial for cell wall synthesis. This inhibition leads to the accumulation of peptidoglycan precursors, causing cell wall defects and ultimately cell lysis. This compound also affects gene expression by altering the transcription of genes involved in cell wall synthesis and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods. In vitro studies have shown that its bactericidal activity remains consistent for several hours after application. Prolonged exposure can lead to the development of resistance in some bacterial strains .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, it can cause adverse effects such as tissue irritation and toxicity. Studies in guinea pigs have shown that the highest tolerated dose is about 0.2 to 0.3 cc of a 1:100 solution per 100 grams of body weight .

Metabolic Pathways

This compound is involved in metabolic pathways related to bacterial cell wall synthesis. It interacts with enzymes such as penicillin-binding proteins, inhibiting their activity and disrupting the normal synthesis of peptidoglycan. This disruption leads to the accumulation of peptidoglycan precursors and cell wall defects .

Transport and Distribution

Within bacterial cells, this compound is transported and distributed primarily through passive diffusion. It accumulates in the cell membrane, where it exerts its bactericidal effects. The compound’s distribution within tissues is influenced by its chemical properties, such as solubility and molecular weight .

Subcellular Localization

This compound localizes primarily in the cell membrane of bacterial cells. This localization is crucial for its activity, as it allows the compound to interact directly with membrane-bound enzymes and proteins involved in cell wall synthesis. The compound’s activity is influenced by its ability to penetrate the cell membrane and reach its target sites .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylhydrocupreine hydrochloride is synthesized from quinine through a series of chemical reactions. The process involves the ethylation of quinine to form ethylhydrocupreine, followed by the addition of hydrochloric acid to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using quinine as the starting material. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethylhydrocupreine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of ethylhydrocupreine, which can have different biological activities and applications .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique in its selective inhibition of Streptococcus pneumoniae, making it a valuable tool in bacteriology for the differentiation of this pathogen from other similar bacteria .

Properties

IUPAC Name

(R)-(6-ethoxyquinolin-4-yl)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2.ClH/c1-3-14-13-23-10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-4-2)12-18(17)19;/h5-7,9,12,14-15,20-21,24H,3-4,8,10-11,13H2,1-2H3;1H/t14-,15-,20-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRATNLHPGXHMA-XZHTYLCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OCC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

522-60-1 (Parent)
Record name Ethylhydrocupreine hydrochloride [NF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

376.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3413-58-9
Record name Cinchonan-9-ol, 6′-ethoxy-10,11-dihydro-, hydrochloride (1:1), (8α,9R)-
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Record name Ethylhydrocupreine hydrochloride [NF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neumolisina
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Record name Ethylhydrocupreine hydrochloride
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Record name ETHYLHYDROCUPREINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Ethylhydrocupreine hydrochloride and what is its mechanism of action against pneumococci?

A1: this compound, also known as optochin, is a synthetic derivative of quinine known for its activity against pneumococci. While its exact mechanism is not fully elucidated, research suggests it primarily targets bacterial cell membranes. [] This interaction disrupts membrane integrity, leading to leakage of cellular contents and ultimately bacterial cell death. []

Q2: How is this compound used in a laboratory setting?

A3: this compound is utilized as a diagnostic tool to differentiate Streptococcus pneumoniae from other alpha-hemolytic streptococci. [] When incorporated into blood agar at concentrations as low as 1 in 50,000, it selectively inhibits the growth of Streptococcus pneumoniae. [] This sensitivity to this compound serves as a reliable indicator for identifying this particular bacterial species.

Q3: What are the limitations of using this compound in treating pneumococcal meningitis?

A4: Despite some promising results when combined with specific antipneumococcus serum and innovative delivery methods like cisternal drainage, [] this compound's efficacy against pneumococcal meningitis remains limited. The complex pathophysiology of this disease, often characterized by significant fibrinous exudate and challenging drug delivery to infected areas, hinders the drug's ability to effectively clear the infection. []

Q4: What are the known toxic effects of this compound?

A6: One major drawback of this compound is its toxicity, particularly its negative impact on the visual system. [, ] This side effect, along with its limited efficacy against systemic infections, led to its replacement by safer and more effective treatments like sulfanilamide.

Q5: Has the structure-activity relationship of this compound been studied?

A7: While the provided research excerpts don't delve into the specifics of this compound's structure-activity relationship, they do mention research on modifications of quinine, like hydroxyethylapocupreine, which exhibited high pneumococcidal activity without causing blindness. [] This suggests that structural modifications to the this compound molecule can impact its activity and toxicity profile. Further investigation into this area could potentially lead to the development of safer and more effective derivatives.

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